N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
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Description
Scientific Research Applications
Enzyme Inhibition Applications
Triazole derivatives have been studied extensively for their enzyme inhibitory activities. Compounds similar to the specified chemical structure have shown potential in inhibiting cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease treatment. For example, certain triazole derivatives displayed moderate to potent inhibitory activities against these enzymes, with specific compounds demonstrating significant potency (IC50 values ranging from 5.41 ± 0.24 to 13.57 ± 0.31 μM for AChE and 7.52 ± 0.18 μM for BChE) (Riaz et al., 2020).
Antimicrobial and Antifungal Applications
Triazole compounds have also been explored for their antimicrobial and antifungal activities. Studies have demonstrated that these derivatives can effectively inhibit the growth of various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. For instance, novel triazole derivatives have been identified with significant antimicrobial activities, offering promising leads for the development of new antimicrobial drugs (Altıntop et al., 2011).
Anticancer Applications
Research into triazole derivatives has extended into anticancer applications, with several compounds showing promising results against various cancer cell lines. The structural flexibility of triazole derivatives allows for the targeting of specific pathways involved in cancer progression. For example, certain N-aryl substituted phenyl acetamide analogs of triazole phthalazines synthesized via Suzuki coupling exhibited inhibition activity against HCT 116 cancer cell lines, highlighting their potential as anticancer agents (Kumar et al., 2019).
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-14-3-1-4-16(11-14)26-13-18(23-24-26)20(28)25-8-6-15(7-9-25)22-19(27)12-17-5-2-10-29-17/h1-5,10-11,13,15H,6-9,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZBVWFQCCVBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CS2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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